molecular formula C8H8F3NO B1653346 (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol CAS No. 1807937-82-1

(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

Cat. No.: B1653346
CAS No.: 1807937-82-1
M. Wt: 191.15
InChI Key: JGVSFNXTWYOUFV-RXMQYKEDSA-N
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Description

(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds . Another approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions .

Industrial Production Methods

Industrial production of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include trifluoromethylated aldehydes, carboxylic acids, piperidine derivatives, and substituted pyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridines and pyrimidines, such as:

Uniqueness

(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to its specific combination of a trifluoromethyl group and an ethanol group attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVSFNXTWYOUFV-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199786
Record name 3-Pyridinemethanol, α-methyl-6-(trifluoromethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807937-82-1
Record name 3-Pyridinemethanol, α-methyl-6-(trifluoromethyl)-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807937-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanol, α-methyl-6-(trifluoromethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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